molecular formula C19H14NaO5S B1663834 Phenol Red sodium salt CAS No. 34487-61-1

Phenol Red sodium salt

Cat. No.: B1663834
CAS No.: 34487-61-1
M. Wt: 377.4 g/mol
InChI Key: XXCXGDSGVBROKI-UHFFFAOYSA-N
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Description

Phenol Red sodium salt, also known as phenolsulfonphthalein sodium salt, is a water-soluble anionic fluorescent dye. It is widely used as a pH indicator in various scientific applications, particularly in cell culture media. The compound changes color depending on the pH of the solution, transitioning from yellow at pH 6.4 or below to red at pH 8.2 and above .

Mechanism of Action

Target of Action

Phenol Red Sodium Salt, also known as phenolsulfonphthalein or PSP , is primarily used as a pH indicator in cell biology laboratories . It is used to identify changes from neutral to acidic pH values in cell culture media . It can act as a weak estrogen, especially with human breast cancer cells .

Mode of Action

This compound’s mode of action is based on its pH-sensitive color change. It exhibits a gradual transition from yellow (at pH 6.4 or below) to red (at pH 8.2 or above) . This color change allows researchers to monitor pH changes in cell cultures .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to pH regulation. As cells grow and proliferate, the culture media progressively becomes more acidic as the cells consume nutrients and produce metabolites . This compound, acting as a pH indicator, allows for the visualization of these pH shifts .

Pharmacokinetics

This compound is slightly soluble in water (3 mg/ml) and in alcohol (4 mg/ml) . It is readily soluble in aqueous alkali hydroxides or carbonates, forming a red-colored solution . These properties impact its bioavailability in cell culture applications.

Result of Action

The primary result of this compound’s action is the visual indication of pH changes in cell culture media. This allows researchers to monitor the health of the culture and make necessary adjustments . Additionally, it has been found to act as a weak estrogen, especially in human breast cancer cells .

Action Environment

The action of this compound is influenced by environmental factors such as pH and temperature. Its color change is pH-dependent, occurring over the pH range of 6.8 to 8.2 . It is stable in air and its solubility varies with the solvent used . It is typically used in cell culture media at 11 mg/L .

Biochemical Analysis

Biochemical Properties

Phenol Red Sodium Salt plays a crucial role in biochemical reactions, particularly in maintaining pH balance in cell cultures . It does not interact directly with enzymes, proteins, or other biomolecules. Instead, it serves as a visual indicator of pH changes that can indirectly reflect metabolic activity .

Cellular Effects

This compound influences cell function primarily through its role as a pH indicator . Changes in pH can impact various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound in tissue culture media can act as a weak estrogen, especially with human breast cancer cells .

Molecular Mechanism

The mechanism of action of this compound is based on its pH-sensitive color change . It does not bind to biomolecules or influence enzyme activity directly. Instead, it changes color in response to pH shifts caused by cellular metabolic activity .

Temporal Effects in Laboratory Settings

Over time, as cells grow and proliferate, the culture media progressively becomes more acidic as the cells consume nutrients and produce metabolites . This results in a color shift in the this compound from pink-red to orange and yellow, indicating a need to change the media .

Dosage Effects in Animal Models

Currently, there is no available information on the effects of varying dosages of this compound in animal models. Its primary use is as a pH indicator in cell culture media .

Metabolic Pathways

This compound is not involved in any metabolic pathways. Its role is to indicate pH changes in the culture media, which can reflect the metabolic activity of the cells .

Transport and Distribution

This compound is typically added to the culture media and is not actively transported or distributed within cells or tissues . Its distribution is determined by the mixing of the culture media .

Subcellular Localization

This compound does not have a specific subcellular localization. It is present in the culture media outside the cells and does not enter cells or localize to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenol Red sodium salt is synthesized by sulfonation of phenol followed by condensation with phthalic anhydride. The reaction typically involves heating phenol with sulfuric acid to form phenolsulfonic acid, which is then reacted with phthalic anhydride to form phenolsulfonphthalein. The sodium salt is obtained by neutralizing the resulting compound with sodium hydroxide .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature and pH, to ensure high yield and purity. The final product is often purified through recrystallization or other separation techniques to remove impurities .

Scientific Research Applications

Phenol Red sodium salt has a wide range of applications in scientific research:

Comparison with Similar Compounds

Phenol Red sodium salt is similar to other pH indicators such as:

  • Bromothymol Blue
  • Thymol Blue
  • Bromocresol Purple
  • Thymolphthalein
  • Phenolphthalein

Uniqueness: this compound is unique due to its specific pH transition range (6.4 to 8.2) and its application in cell culture media. Unlike some other indicators, it can act as a weak estrogen, which is particularly relevant in studies involving human breast cancer cells .

Properties

CAS No.

34487-61-1

Molecular Formula

C19H14NaO5S

Molecular Weight

377.4 g/mol

IUPAC Name

sodium;4-[3-(4-hydroxyphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]phenolate

InChI

InChI=1S/C19H14O5S.Na/c20-15-9-5-13(6-10-15)19(14-7-11-16(21)12-8-14)17-3-1-2-4-18(17)25(22,23)24-19;/h1-12,20-21H;

InChI Key

XXCXGDSGVBROKI-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(OS2(=O)=O)(C3=CC=C(C=C3)O)C4=CC=C(C=C4)[O-].[Na+]

SMILES

C1=CC=C2C(=C1)C(OS2(=O)=O)(C3=CC=C(C=C3)O)C4=CC=C(C=C4)[O-].[Na+]

Canonical SMILES

C1=CC=C2C(=C1)C(OS2(=O)=O)(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O.[Na]

34487-61-1

physical_description

Red crystals;  Soluble in water;  [MSDSonline]

Pictograms

Irritant

Related CAS

93839-72-6

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes Phenol Red Sodium Salt useful in photocatalysis?

A1: this compound serves as a model pollutant in photocatalysis research. Its degradation under UV-A light can be effectively measured, providing insights into a photocatalyst's efficiency. Studies demonstrate that a composite of Zinc Sulfide and Titanium Dioxide (ZnS-TiO2) exhibits superior photocatalytic activity compared to bare TiO2, TiO2-P25, and ZnS alone in degrading this compound [, ]. This enhanced activity is attributed to improved charge separation and reduced electron-hole recombination in the ZnS-TiO2 composite.

Q2: How does this compound behave in a memory device?

A2: Research shows this compound can function as the active layer in a Write-Once-Read-Many-Times (WORM) memory device []. When sandwiched between Gold (Au) and Indium Tin Oxide (ITO) electrodes, the device displays intriguing charge transport properties. Electron transport dominates under positive sweep voltages, while hole transport prevails under negative sweep voltages. This behavior is attributed to the distinct energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) within the this compound, as confirmed by Density Functional Theory (DFT) calculations.

Q3: How is the degradation of this compound confirmed in these studies?

A3: Researchers utilize Chemical Oxygen Demand (COD) measurements to confirm the mineralization of this compound during photocatalysis [, ]. COD measures the amount of oxygen required to oxidize organic compounds in a water sample, thus reflecting the extent of organic pollutant degradation. A decrease in COD values indicates successful breakdown and mineralization of this compound.

Q4: What spectroscopic techniques are used to characterize ZnS-TiO2 photocatalysts?

A4: To characterize the ZnS-TiO2 photocatalyst, researchers employed various spectroscopic techniques, including:

  • Photoluminescence spectra (PL): Analyzes the electron-hole recombination behavior, providing insights into photocatalytic efficiency [].

Q5: Can you explain the dual mechanism proposed for the degradation of this compound under sunlight using the ZnS-TiO2 photocatalyst?

A5: While the studies don't delve into specific mechanistic details, the superior performance of ZnS-TiO2 is likely due to a synergistic effect between ZnS and TiO2 []. When exposed to sunlight, both ZnS and TiO2 absorb photons and generate electron-hole pairs. The presence of ZnS facilitates efficient charge separation, preventing rapid recombination of these charge carriers. These photogenerated electrons and holes then participate in redox reactions with adsorbed water and oxygen molecules, producing reactive oxygen species (ROS) like hydroxyl radicals (•OH). These highly reactive ROS subsequently attack and degrade this compound, leading to its mineralization.

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